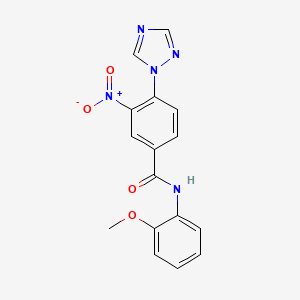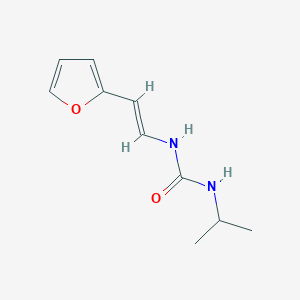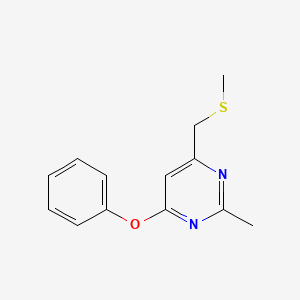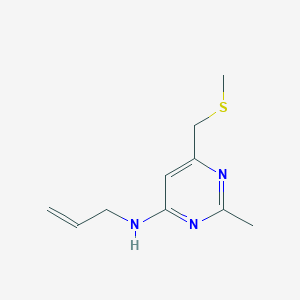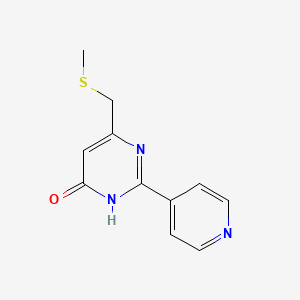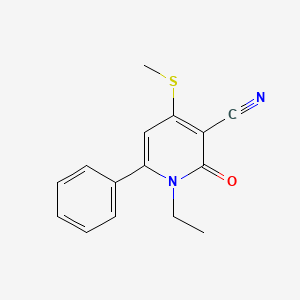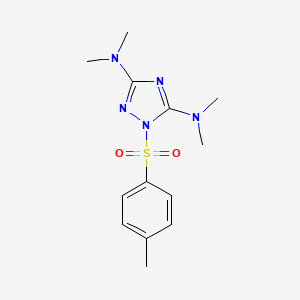
4-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine
Vue d'ensemble
Description
4-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields. In
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Research on related sulfur-containing pyrimidine derivatives has focused on their synthesis, crystalline structure, and potential applications in various fields, including material science and pharmaceuticals. Although specific studies directly on "4-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine" are limited, findings from similar compounds provide insights into the potential applications and significance of this class of chemicals.
Benzylation and Nitrosation of Pyrimidine Derivatives : Studies on the benzylation and nitrosation of amino pyrimidine derivatives, including those with methylsulfanyl groups, have revealed insights into their crystalline structures and potential applications in developing novel pharmaceuticals and materials with specific optical and electronic properties (Glidewell et al., 2003).
Crystal Structure Analysis : The crystal structure analysis of compounds containing pyrazolo[3,4-d]pyrimidine and phthalimide moieties, similar in structural motif to the target compound, helps in understanding the molecular conformation and potential intermolecular interactions. This knowledge is crucial for designing compounds with desired physical and chemical properties (Avasthi et al., 2003).
Synthesis and Reactions : The synthesis of pyrimidine derivatives, including reactions that introduce various functional groups, provides a foundation for the development of new chemicals that could serve as intermediates in pharmaceuticals, agrochemicals, and other industries (Briel et al., 2002).
Iron(II) Complexes : The study of iron(II) complexes with sulfanyl-, sulfinyl-, and sulfonyl-pyridine ligands, including those with pyrimidine rings, sheds light on the subtle interplay between spin-crossover and crystallographic phase changes. These findings are significant for the development of molecular materials with switchable properties (Cook et al., 2015).
Propriétés
IUPAC Name |
4-(methylsulfanylmethyl)-2-pyridin-4-yl-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-20-11-13-10-14(19-8-2-3-9-19)18-15(17-13)12-4-6-16-7-5-12/h4-7,10H,2-3,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFPZOXRXZDOPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=NC(=N1)C2=CC=NC=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-6-(1-pyrrolidinyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-{[2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}phenyl ether](/img/structure/B3140546.png)
![1-[(2-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B3140552.png)
![Ethyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate](/img/structure/B3140558.png)
![N'-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B3140569.png)
